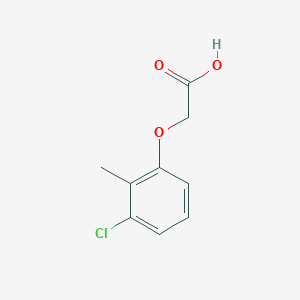

2-(3-chloro-2-methylphenoxy)acetic acid

Description

2-(3-Chloro-2-methylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative characterized by a chloro group at the 3-position and a methyl group at the 2-position on the aromatic ring, linked to an acetic acid moiety. While structurally similar to the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA), the chloro and methyl substituents in this compound are positioned differently, leading to distinct physicochemical and biological properties . Phenoxyacetic acids are widely used in agriculture as herbicides, and their activity depends on substituent patterns, solubility, and bioavailability .

Properties

IUPAC Name |

2-(3-chloro-2-methylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSHQWWBXCWJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615430 | |

| Record name | (3-Chloro-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-64-6, 94323-49-6 | |

| Record name | 2-(3-Chloro-2-methylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Alkaline Etherification

The most widely documented method involves the reaction of 3-chloro-2-methylphenol with chloroacetic acid under alkaline conditions. This two-step process first generates the phenoxide ion through deprotonation, followed by nucleophilic substitution:

Reaction Mechanism :

Typical Conditions :

-

Molar Ratio : 1:1.2 (phenol:chloroacetic acid)

-

Base : Sodium hydroxide (1.5 equiv)

-

Solvent : Water/ethanol mixture (3:1 v/v)

-

Temperature : 80–90°C, reflux

-

Time : 4–6 hours

Yield Optimization :

Chlorination-Coupled Synthesis

Recent patents describe integrated chlorination and etherification processes using chlorine gas () and hydrogen peroxide () as co-reagents:

Procedure :

-

Primary Chlorination :

-

In Situ Etherification :

Advantages :

Industrial Production Methods

Batch Reactor Processes

Large-scale production typically employs stirred-tank reactors with the following parameters:

| Parameter | Value |

|---|---|

| Reactor Volume | 5,000–10,000 L |

| Temperature | 75–85°C |

| Pressure | Atmospheric |

| Mixing Speed | 200–300 rpm |

| Yield | 88–92% |

Challenges :

Continuous Flow Synthesis

Microchannel reactors enable high-throughput production with precise control:

System Configuration :

Performance Metrics :

| Metric | Value |

|---|---|

| Space-Time Yield | 1,200 kg·m⁻³·h⁻¹ |

| Purity | 98.5–99.2% |

| Throughput | 150 L/min |

This method reduces solvent use by 40% compared to batch processes.

Advanced Methodological Innovations

Catalytic Enhancements

Magnesium Chloride () Catalysis :

-

Accelerates phenoxide formation, reducing reaction time by 30%.

-

Optimal loading: 2–3 mol% relative to phenol.

Phase-Transfer Catalysis (PTC) :

-

Catalyst : Tetrabutylammonium bromide (TBAB)

-

Benefits :

-

Enables biphasic reactions (aqueous/organic) without solvent mixing.

-

Increases yield to 94% at 70°C.

-

Solvent-Free Approaches

Microwave-assisted synthesis eliminates solvents through dielectric heating:

Conditions :

-

Power : 300 W

-

Time : 20–25 minutes

-

Yield : 89% with 97% purity

Limitations :

-

Scalability constraints for industrial adoption.

Analytical Validation Protocols

Purity Assessment

-

HPLC Parameters :

Column Mobile Phase Flow Rate Detection C18 (5 μm) Acetonitrile:H₂O (65:35) 1.0 mL/min UV 254 nm -

Acceptance Criteria :

-

Purity ≥98.5% for pharmaceutical applications.

-

Structural Confirmation

-

NMR Peaks :

-

δ 7.28 ppm (aromatic H)

-

δ 4.62 ppm (OCH₂CO)

-

δ 2.34 ppm (CH₃)

-

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Alkaline | 90% | 95% | Moderate | High (solvent waste) |

| Continuous Flow | 98% | 99% | High | Low |

| Microwave-Assisted | 89% | 97% | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-2-methylphenoxy)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions typically require the presence of nucleophiles or electrophiles, depending on the specific substitution mechanism.

Major Products Formed:

Oxidation: The oxidation of 2-(3-chloro-2-methylphenoxy)acetic acid can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the substituents involved.

Scientific Research Applications

Agricultural Applications

MCPA is widely used in agriculture due to its effectiveness in controlling various broadleaf weeds. Its primary applications include:

- Weed Control : MCPA is effective against a range of broadleaf weeds such as thistles, docks, and clovers. It acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth and ultimately plant death .

- Cereal Crops : The herbicide is commonly applied in cereal crops like wheat and barley, where it selectively targets weeds without harming the crops themselves. This selectivity allows for effective weed management while minimizing crop damage .

Environmental Research

Research on MCPA extends beyond its agricultural use, particularly concerning its environmental impact:

- Soil Microbial Studies : Studies have investigated the mineralization of MCPA by soil bacteria, exploring the potential for bioaugmentation strategies to enhance microbial degradation in contaminated soils. For instance, a study highlighted the use of specific bacterial combinations to improve the breakdown of MCPA in soil environments .

- Groundwater Contamination : MCPA has been detected in groundwater at concentrations exceeding regulatory limits. Research has focused on understanding its leaching behavior through different soil types and developing remediation strategies to mitigate groundwater contamination .

Toxicological Studies

The safety profile of MCPA is a significant area of research:

- Health Hazards : MCPA poses acute health risks upon exposure, including skin and eye irritation, respiratory issues, and potential long-term health effects such as carcinogenicity. Studies have reviewed epidemiological data to assess the human health risks associated with exposure to chlorophenoxy herbicides like MCPA .

- Aquatic Toxicity : MCPA is classified as very toxic to aquatic life, necessitating careful management practices to prevent runoff into water bodies. Research has focused on understanding its toxicity levels and environmental persistence .

Case Study 1: Bioaugmentation in Soil Remediation

A significant study conducted in Denmark examined the effectiveness of bioaugmentation techniques using bacterial cultures that degrade MCPA in contaminated soils. The findings indicated that specific bacterial strains could significantly enhance the degradation rates of MCPA, offering a viable strategy for bioremediation of contaminated sites.

Case Study 2: Groundwater Monitoring

In a long-term monitoring project in agricultural regions of Europe, researchers analyzed groundwater samples for MCPA contamination. Results showed that concentrations often exceeded EU threshold limits, prompting recommendations for improved agricultural practices and stricter regulations regarding herbicide application.

Summary Table of Key Findings

Mechanism of Action

The mechanism by which 2-(3-chloro-2-methylphenoxy)acetic acid exerts its herbicidal effects involves the inhibition of plant growth hormones, specifically auxins. By mimicking the action of auxins, the compound disrupts normal plant growth processes, leading to the death of susceptible weeds.

Molecular Targets and Pathways Involved:

Auxin Receptors: The compound binds to auxin receptors in plant cells, interfering with the normal signaling pathways.

Growth Inhibition: The disruption of auxin signaling leads to the inhibition of cell elongation and division, ultimately causing the death of the weed.

Comparison with Similar Compounds

Structural Insights :

- Chlorine Position : The 4-Cl in MCPA enhances herbicidal activity compared to 3-Cl in the target compound, likely due to improved molecular interaction with plant auxin receptors .

Physicochemical Properties

Key Observations :

- Solubility : MCPA and 2,4-D exhibit high water solubility at neutral pH, facilitating foliar absorption . In contrast, trichloro derivatives have lower solubility, limiting environmental mobility .

Toxicity and Environmental Impact

Critical Notes:

Biological Activity

2-(3-Chloro-2-methylphenoxy)acetic acid, a synthetic compound belonging to the class of phenoxyacetic acids, has garnered attention for its biological activity, particularly in agricultural applications as a herbicide. This article delves into its biological activity, toxicological effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a phenoxyacetic acid backbone with a chlorine substituent and a methyl group, which influences its herbicidal properties. The chemical formula is , and it is often referred to in research contexts as MCPA (2-methyl-4-chlorophenoxyacetic acid) due to its structural similarity to other chlorophenoxy herbicides.

Herbicidal Mechanism

2-(3-Chloro-2-methylphenoxy)acetic acid acts primarily as a post-emergent herbicide , targeting broadleaf weeds. Its mechanism involves the stimulation of nucleic acid and protein synthesis, which disrupts normal plant growth processes. This leads to malformations in leaves, stems, and roots due to altered enzyme activity and cell division rates .

Toxicological Studies

Research indicates that the compound exhibits varying levels of toxicity depending on dosage and exposure duration. A study comparing MCPA with its degradation product, 4-chloro-2-carboxyphenoxyacetic acid (CCPA), showed that while both compounds affected liver and kidney function in rats, CCPA was less toxic than MCPA at equivalent doses .

Table 1: Comparative Toxicity of MCPA and CCPA

| Compound | Dose (ppm) | Effects Observed |

|---|---|---|

| MCPA | 2000 | Reduced food consumption, increased water intake, liver damage |

| CCPA | 12000 | Kidney damage, increased severity of basophilic tubules |

Human Health Implications

The health effects of exposure to MCPA are significant but complex due to co-exposure to multiple pesticides in many studies. The maximum acceptable concentration (MAC) for MCPA in drinking water is set at 0.35 mg/L based on observed kidney effects in animal studies . International assessments generally classify MCPA as unclassifiable regarding carcinogenicity due to insufficient evidence from animal studies .

Case Studies

- Agricultural Exposure : In a study involving professional turf applicators, urinary excretion levels of MCPA were monitored to estimate total body doses. The results indicated that exposure levels varied significantly based on application methods and personal protective equipment used .

- Environmental Impact : Field studies have demonstrated that MCPA degrades within 5 to 9 weeks in acidic soils but persists longer in neutral soils. This variability affects both environmental safety assessments and regulatory decisions regarding its use .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(3-chloro-2-methylphenoxy)acetic acid?

A nucleophilic aromatic substitution reaction is commonly employed. For example, 3-chloro-2-methylphenol can react with chloroacetic acid under alkaline conditions (e.g., K₂CO₃ in acetonitrile) to form the phenoxyacetic acid derivative. The reaction typically requires 24 hours at room temperature, with progress monitored via TLC . Adjusting the base strength and solvent polarity can optimize yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming the aromatic substitution pattern and acetic acid linkage. Infrared Spectroscopy (FTIR) identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Single-crystal X-ray Diffraction (XRD) resolves stereochemical details, while UV-Vis spectroscopy can assess electronic transitions in the aromatic system .

Q. What safety protocols are recommended for handling chlorinated phenoxyacetic acids?

Use personal protective equipment (PPE) and ensure proper ventilation. Avoid inhalation or skin contact. For spills, neutralize with a weak base (e.g., sodium bicarbonate) and dispose via hazardous waste protocols. Emergency guidelines from similar trichlorophenoxy compounds suggest immediate decontamination and consultation with safety data sheets (SDS) .

Advanced Research Questions

Q. How does the chlorine substituent position influence reactivity in nucleophilic substitution reactions?

The 3-chloro substituent on the phenyl ring creates steric and electronic effects. Meta-substitution reduces ring activation compared to para-substituted analogs, potentially slowing electrophilic attacks. Computational studies (e.g., DFT) can model charge distribution, while experimental kinetic analyses compare reaction rates with other isomers (e.g., 4-chloro derivatives) .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

Quantum Chemistry and Quantitative Structure-Property Relationship (QSPR) models are used to predict solubility, bioavailability, and metabolic pathways. Tools like CC-DPS integrate neural networks and statistical thermodynamics to simulate interactions with biological targets, such as enzyme binding sites .

Q. How can conflicting structural data from NMR and XRD be resolved?

Cross-validation with multiple techniques is essential. For instance, XRD provides absolute configuration, while NMR confirms proton environments. Discrepancies in dihedral angles or hydrogen bonding may arise from crystal packing vs. solution-state dynamics. Redundant spectroscopy (e.g., 2D NMR) and temperature-dependent studies clarify such contradictions .

Methodological Considerations

Q. What strategies optimize the purification of 2-(3-chloro-2-methylphenoxy)acetic acid?

Recrystallization from ethanol/water mixtures removes unreacted precursors. Column chromatography (silica gel, eluting with ethyl acetate/hexane) separates regioisomers. High-Performance Liquid Chromatography (HPLC) with a C18 column achieves >95% purity, monitored via UV detection at 254 nm .

Q. How do steric effects from the methyl group impact biological activity?

The 2-methyl group may hinder rotation of the phenoxy moiety, altering binding to biological targets. Comparative studies with methyl-free analogs (e.g., 3-chlorophenoxyacetic acid) using enzyme inhibition assays (e.g., acetylcholinesterase) quantify steric contributions .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies for similar phenoxyacetic acids?

Variations arise from impurities, polymorphic forms, or measurement techniques. For example, differential scanning calorimetry (DSC) provides precise phase transitions, while capillary methods may underestimate due to sample degradation. Consistent recrystallization protocols minimize discrepancies .

Q. How can conflicting bioactivity data in antimicrobial assays be addressed?

Standardize testing conditions (e.g., MIC assays using CLSI guidelines). Cross-check against control compounds (e.g., ampicillin for bacteria) and validate via dose-response curves. Structural analogs (e.g., dichloro derivatives) may exhibit varying potency due to lipophilicity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.